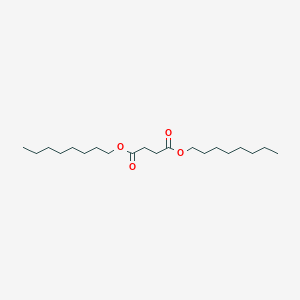![molecular formula C18H14N2 B240252 5-benzyl-5H-pyrido[4,3-b]indole](/img/structure/B240252.png)
5-benzyl-5H-pyrido[4,3-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-benzyl-5H-pyrido[4,3-b]indole is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a type of indole alkaloid that exhibits a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects.
Mécanisme D'action
The mechanism of action of 5-benzyl-5H-pyrido[4,3-b]indole is not fully understood. However, it has been suggested that it exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been shown to modulate the immune system, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
5-benzyl-5H-pyrido[4,3-b]indole has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. It has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-benzyl-5H-pyrido[4,3-b]indole in lab experiments is its wide range of pharmacological activities. It exhibits anti-cancer, anti-inflammatory, and anti-microbial effects, making it a versatile compound for studying various biological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 5-benzyl-5H-pyrido[4,3-b]indole. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer and inflammatory disorders. Another direction is to explore its mechanism of action in more detail, particularly its effects on gene expression and the immune system. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in vivo.
Méthodes De Synthèse
The synthesis of 5-benzyl-5H-pyrido[4,3-b]indole involves the condensation of 2-aminobenzylamine with 2-bromobenzaldehyde in the presence of potassium carbonate. The reaction is carried out in refluxing ethanol for several hours, followed by purification through column chromatography. The yield of the product is approximately 50%.
Applications De Recherche Scientifique
5-benzyl-5H-pyrido[4,3-b]indole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. It also exhibits anti-inflammatory and anti-microbial effects, making it a promising candidate for the development of new drugs.
Propriétés
Nom du produit |
5-benzyl-5H-pyrido[4,3-b]indole |
|---|---|
Formule moléculaire |
C18H14N2 |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
5-benzylpyrido[4,3-b]indole |
InChI |
InChI=1S/C18H14N2/c1-2-6-14(7-3-1)13-20-17-9-5-4-8-15(17)16-12-19-11-10-18(16)20/h1-12H,13H2 |
Clé InChI |
YBOWTPNVWOLOOL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=C(C=NC=C3)C4=CC=CC=C42 |
SMILES canonique |
C1=CC=C(C=C1)CN2C3=C(C=NC=C3)C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1-Benzofuran-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B240217.png)
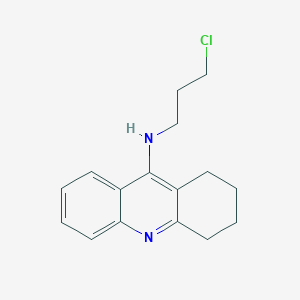
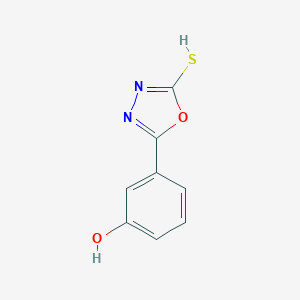
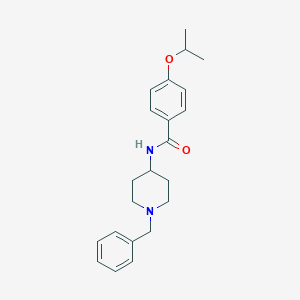
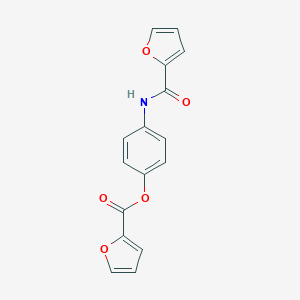
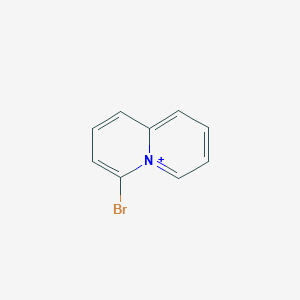
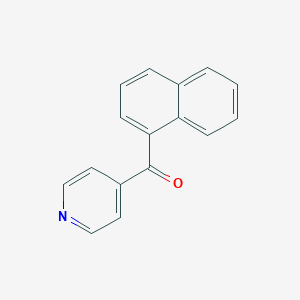
![5-acetyl-5H-pyrido[4,3-b]indole](/img/structure/B240251.png)
![2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B240266.png)
![4-[4-(4-Fluorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B240268.png)
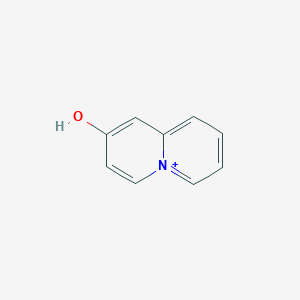
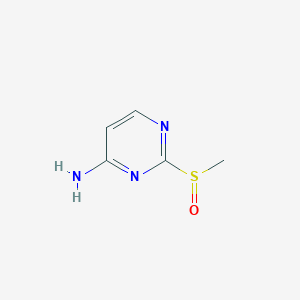
![3-{[2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]sulfanyl}-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B240291.png)
